1-Isopropylimidazolidine-2,4,5-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

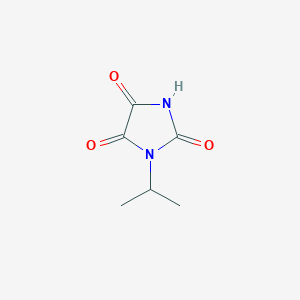

1-Isopropylimidazolidine-2,4,5-trione is a heterocyclic compound with the molecular formula C6H8N2O3 It is a derivative of imidazolidine-2,4,5-trione, featuring an isopropyl group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions: 1-Isopropylimidazolidine-2,4,5-trione can be synthesized through several methods. One common approach involves the reaction of glycoluril with potassium persulfate. This reaction is carried out in water at 75°C for about 2 hours, yielding this compound as a white solid . Another method involves the condensation of urea and oxalyl dichloride, which was first reported by Heinrich and Ernst in 1913 .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of potassium persulfate as an oxidant is favored due to its safety and high efficiency .

化学反応の分析

Types of Reactions: 1-Isopropylimidazolidine-2,4,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using potassium persulfate to form imidazolidine-2,4,5-trione .

Common Reagents and Conditions:

Oxidation: Potassium persulfate is commonly used as an oxidant.

Reduction: Specific reducing agents and conditions depend on the desired product.

Substitution: Various nucleophiles can be used to substitute the isopropyl group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium persulfate yields imidazolidine-2,4,5-trione .

科学的研究の応用

Antimicrobial Properties

Recent studies have demonstrated that 1-Isopropylimidazolidine-2,4,5-trione exhibits significant antibacterial , antifungal , and anti-inflammatory activities. For instance, it has shown effectiveness against multiple strains of bacteria and fungi when compared to standard antibiotics like Indomethacin and Nalidixic acid .

Inhibition of Soluble Epoxide Hydrolase

The compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions. Modifications to the urea group in known sEH inhibitors have led to the development of imidazolidine-2,4,5-triones that show improved water solubility while maintaining inhibitory potency .

Anti-inflammatory Applications

Due to its anti-inflammatory properties, this compound has potential applications in treating conditions characterized by inflammation. It may serve as a lead compound for developing new anti-inflammatory drugs .

Anticancer Research

The compound's biological activity extends to anticancer research. Preliminary studies suggest that derivatives of imidazolidine-2,4,5-triones can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Case Studies and Research Findings

A number of research publications have documented the applications and efficacy of this compound:

作用機序

The mechanism of action of 1-Isopropylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction is facilitated by π-π stacking interactions between aromatic rings and C=O groups in the molecule .

類似化合物との比較

1-Isopropylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

Imidazolidine-2,4,5-trione: The parent compound without the isopropyl group.

1-Phenylimidazolidine-2,4,5-trione: A derivative with a phenyl group instead of an isopropyl group.

1-Methylimidazolidine-2,4,5-trione: A derivative with a methyl group.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity and potentially its ability to cross biological membranes .

生物活性

1-Isopropylimidazolidine-2,4,5-trione is a compound with significant biological activity, particularly in the context of enzyme inhibition and modulation of cellular processes. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in research and medicine.

This compound has the molecular formula C6H8N2O3 and is categorized within the imidazole family of compounds. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Target Enzymes

This compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme crucial for the metabolism of epoxides to diols. By inhibiting sEH, this compound increases the levels of biologically active epoxides, such as epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory and vasodilatory effects .

Binding Interactions

The binding mechanism involves the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site of sEH. This interaction stabilizes the inhibitor-enzyme complex and prevents the enzymatic conversion of epoxides.

This compound has been shown to influence various cellular processes:

- Cell Signaling Modulation : By altering epoxide levels, it affects signaling pathways that regulate gene expression and cellular metabolism.

- Inflammatory Response : Increased EET levels can lead to reduced inflammation and improved vascular function.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound effectively inhibits sEH in submicromolar concentrations. This inhibition leads to significant changes in cell signaling pathways associated with inflammation and vascular function .

Case Studies

A notable case study explored the compound's effects on inflammatory markers in animal models. The results indicated that treatment with this compound resulted in decreased paw edema in carrageenan-induced inflammation tests. The compound demonstrated a significant reduction in pro-inflammatory cytokines .

Applications in Scientific Research

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : Its inhibitory effects on cholinergic enzymes suggest potential use in treating neurological disorders.

- Chemical Synthesis : It serves as an intermediate in synthesizing other bioactive heterocyclic compounds.

- Functional Materials : The compound is also explored for its role in developing functional materials due to its chemical reactivity and stability.

Comparative Analysis of Biological Activity

| Property | This compound | Other Imidazole Derivatives |

|---|---|---|

| Target Enzyme | Soluble Epoxide Hydrolase (sEH) | Various kinases |

| Mechanism of Action | Inhibition via binding to active site | Competitive inhibition |

| Biological Effects | Anti-inflammatory, vasodilatory | Varies by derivative |

| Research Applications | Neurological disorders, functional materials | Cancer therapy |

特性

IUPAC Name |

1-propan-2-ylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(2)8-5(10)4(9)7-6(8)11/h3H,1-2H3,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXXKZIYJDTIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368814 |

Source

|

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-39-7 |

Source

|

| Record name | 1-isopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。